2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Overview
Description
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol It is known for its unique structure, which includes two hydroxyl groups and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the condensation of orcinol with methoxyacetonitrile . Another method includes the reaction of boiling aqueous potassium hydroxide with methyl 3-acetyl-2,4-dihydroxy-6-methoxybenzoate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions that influence the compound’s effects on biological systems .
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): Similar structure but lacks one hydroxyl group.
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Similar structure with an additional hydroxyl group at a different position.
1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone: Similar structure with hydroxyl groups at different positions.
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone: Similar structure with hydroxyl groups at different positions.
Uniqueness: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions and reactivity that differentiate it from other similar compounds.
Properties
IUPAC Name |
2,2-dihydroxy-1-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXUNLVBVNVHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725402 | |
Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172965-47-7 | |
Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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